Methyl 6-[2-(trimethylsilyl)ethynyl]naphthalene-2-carboxylate
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Overview
Description
Methyl 6-[2-(trimethylsilyl)ethynyl]naphthalene-2-carboxylate: is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to the naphthalene ring system The carboxylate group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-[2-(trimethylsilyl)ethynyl]naphthalene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Formation of Ethynyl Group: The ethynyl group is introduced through a coupling reaction, often using a palladium-catalyzed Sonogashira coupling reaction.
Introduction of Trimethylsilyl Group: The trimethylsilyl group is introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylate group is esterified with methanol in the presence of an acid catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the ethynyl group, converting it into an ethylene or ethane moiety.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products:
Oxidation: Oxidized derivatives of the ethynyl group.
Reduction: Ethylene or ethane derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Biological Probes: It can be used as a probe in biological studies to investigate the function of various biomolecules.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Polymer Chemistry: It can be incorporated into polymers to modify their properties.
Mechanism of Action
The mechanism by which Methyl 6-[2-(trimethylsilyl)ethynyl]naphthalene-2-carboxylate exerts its effects depends on the specific application. In catalysis, the compound can act as a ligand, coordinating to a metal center and facilitating various chemical transformations. In biological systems, it can interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking.
Comparison with Similar Compounds
- Methyl 6-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate
- Methyl 6-[2-(trimethylsilyl)ethynyl]benzoate
- Methyl 6-[2-(trimethylsilyl)ethynyl]phenylacetate
Comparison:
- Structural Differences: While these compounds share the trimethylsilyl-ethynyl moiety, they differ in the aromatic ring system attached to the carboxylate group.
- Reactivity: The reactivity of these compounds can vary based on the electronic properties of the aromatic ring. For example, the presence of electron-donating or electron-withdrawing groups can influence the compound’s reactivity in substitution or addition reactions.
- Applications: The specific applications of these compounds can also differ. For instance, the naphthalene derivative may be more suitable for material science applications due to its larger aromatic system, while the pyridine derivative might be more relevant in biological studies due to the presence of a nitrogen atom in the ring.
Properties
IUPAC Name |
methyl 6-(2-trimethylsilylethynyl)naphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2Si/c1-19-17(18)16-8-7-14-11-13(5-6-15(14)12-16)9-10-20(2,3)4/h5-8,11-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHJWQHRJRZQMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C#C[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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